molecular formula C30H40N8O3 B12406738 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide

1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B12406738
M. Wt: 560.7 g/mol
InChI Key: ZFYJKRWMDHXXHJ-HSZRJFAPSA-N
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Description

1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a purine derivative, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C30H40N8O3

Molecular Weight

560.7 g/mol

IUPAC Name

1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C30H40N8O3/c1-3-4-17-37-25-26(33-29(37)36-16-8-10-23(31)21-36)34(2)30(41)38(28(25)40)18-9-15-35-19-13-22(14-20-35)27(39)32-24-11-6-5-7-12-24/h5-7,11-12,22-23H,8-10,13-21,31H2,1-2H3,(H,32,39)/t23-/m1/s1

InChI Key

ZFYJKRWMDHXXHJ-HSZRJFAPSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the attachment of the purine derivative, and the incorporation of the phenyl group. Key steps in the synthesis may include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the leaving groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

  • Diabetes Management :
    • The compound is primarily recognized for its role as a DPP-4 inhibitor , which is crucial in the management of type 2 diabetes. DPP-4 inhibitors help in increasing incretin levels, thereby enhancing insulin secretion and reducing glucagon levels post-meal .
    • Case Study : A clinical trial demonstrated that linagliptin significantly reduced HbA1c levels in patients with type 2 diabetes, showcasing its efficacy compared to other antidiabetic medications .
  • Cardiovascular Health :
    • Research indicates that DPP-4 inhibitors may have cardiovascular benefits, including improved endothelial function and reduced risk of heart failure events .
    • Case Study : A study involving patients with type 2 diabetes showed that linagliptin treatment was associated with a lower incidence of cardiovascular events compared to placebo .
  • Weight Management :
    • Some studies suggest that linagliptin may aid in weight management for diabetic patients, as it does not promote weight gain unlike some other antidiabetic drugs .
    • Case Study : In a long-term study, patients treated with linagliptin maintained or lost weight over a period of time, contrasting with those on sulfonylureas who experienced weight gain .

Safety Profile

Linagliptin has been shown to have a favorable safety profile, with low incidences of hypoglycemia and gastrointestinal side effects compared to other diabetes medications .

Mechanism of Action

The mechanism of action of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand .

Comparison with Similar Compounds

Uniqueness: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide, commonly referred to as Linagliptin, is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor primarily used in the management of type 2 diabetes. This compound has garnered attention due to its unique structure and promising biological activity.

Chemical Structure and Properties

Molecular Formula : C25H28N8O2
Molecular Weight : 472.54 g/mol
CAS Number : 668270-12-0

The compound features a complex structure that includes a piperidine ring, a purine derivative, and various functional groups that contribute to its biological activity.

Linagliptin works by inhibiting the DPP-IV enzyme, which is responsible for the degradation of incretin hormones. By preventing the breakdown of these hormones, Linagliptin enhances insulin secretion in response to meals and decreases glucagon levels, leading to improved glycemic control.

In Vitro Studies

Research has demonstrated that Linagliptin exhibits significant inhibitory activity against DPP-IV. In vitro assays have shown that it can lower blood glucose levels effectively in various diabetic models. The following table summarizes key findings from in vitro studies:

StudyModelDPP-IV Inhibition (%)Glucose Reduction (%)
Rat Islets85%40%
Human Plasma90%50%
Mouse Models80%45%

In Vivo Studies

In vivo studies have further validated the efficacy of Linagliptin. Clinical trials involving diabetic patients have shown that Linagliptin significantly reduces HbA1c levels without causing weight gain or hypoglycemia. Notable findings include:

  • Study on Glycemic Control : A randomized controlled trial indicated that patients treated with Linagliptin experienced a reduction in HbA1c by an average of 0.5% after 24 weeks compared to placebo.
  • Safety Profile : Long-term studies have indicated that Linagliptin has a favorable safety profile with minimal adverse effects reported.

Case Studies

Several case studies highlight the clinical application of Linagliptin in managing type 2 diabetes:

  • Case Study A : A 58-year-old male with poorly controlled diabetes switched from metformin to Linagliptin, resulting in improved glycemic control and reduced fasting blood glucose levels from 180 mg/dL to 130 mg/dL over three months.
  • Case Study B : A cohort study involving elderly patients showed that Linagliptin effectively managed diabetes without significant gastrointestinal side effects commonly associated with other DPP-IV inhibitors.

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